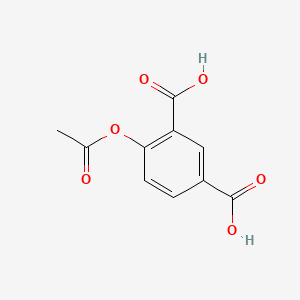
4-Acetoxyisophthalic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetoxyisophthalic Acid (also known as 4-Acetoxymethylbenzene-1,3-dicarboxylic acid ) is a chemical compound with the molecular formula C10H8O6 and a molecular weight of 224.17 g/mol . It belongs to the family of acetylsalicylic acids (commonly known as aspirin) and is categorized as an analgesic .
Wissenschaftliche Forschungsanwendungen
Polymer Science Applications : 4-Acetoxyisophthalic Acid is used in the synthesis of poly(ester imides) and related polymers. These materials exhibit properties like high crystallinity and unique crystal structures, making them suitable for various industrial applications (Kricheldorf et al., 1993).
Pharmacological Properties : Studies have shown that hydroxy derivatives of isophthalic acid, like 4-Hydroxyisophthalic Acid, possess significant antipyretic (fever-reducing) and analgesic (pain-relieving) properties. This suggests potential applications in the development of new pharmaceuticals (Collier & Chesher, 1956).
Neuroprotective Potential : Research on 4-Hydroxyisophthalic Acid (a related compound) encapsulated in PLGA nanoparticles demonstrated antioxidant and neuroprotective capabilities. This has implications for treating oxidative stress-related neurodegenerative diseases (Ravikiran et al., 2021).
Material Science and Engineering : 4-Acetoxyisophthalic Acid is involved in the synthesis of aromatic polyesters with varied applications in material science, owing to their high thermal stability and specific molecular structures (Turner et al., 1994).
Antioxidant Properties : Studies have identified potent antioxidant properties in derivatives of isophthalic acid, which can be leveraged in health and wellness applications, particularly for combating oxidative stress (Srivastava et al., 2012).
Eigenschaften
IUPAC Name |
4-acetyloxybenzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHLSYRJOJYLSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxyisophthalic Acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)
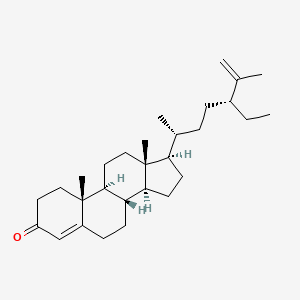
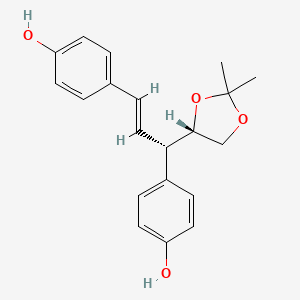
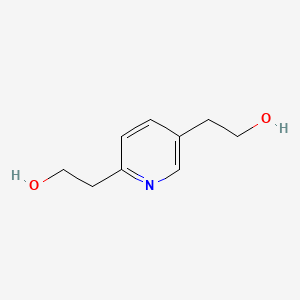
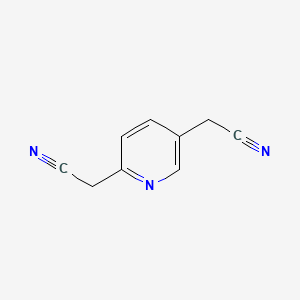
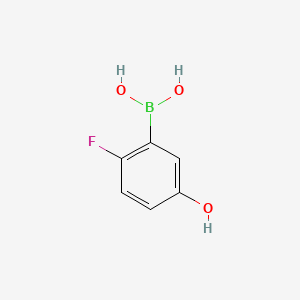
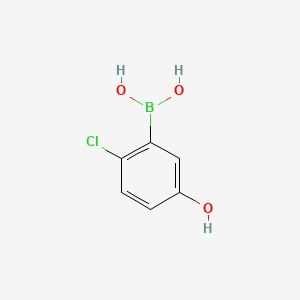
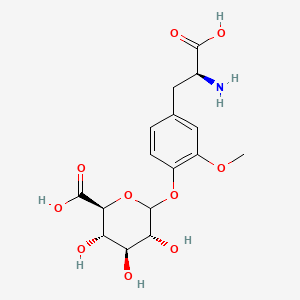
![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)
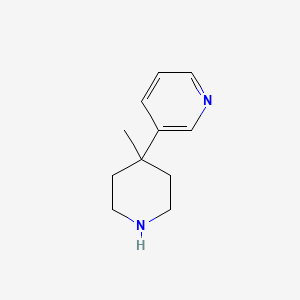
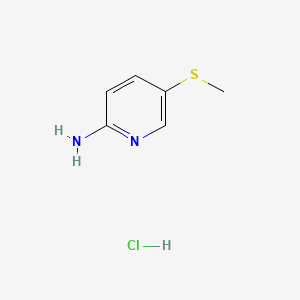

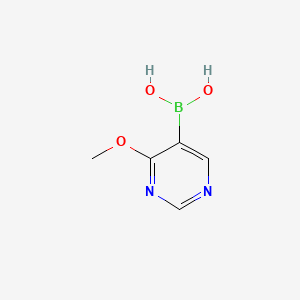
![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)